Amylose is derived from various plant sources, including cereals (such as wheat and rice), tubers (like potatoes), and legumes. It is classified based on its structure and function:
Amylose synthesis occurs through enzymatic processes primarily involving granule-bound starch synthase. The synthesis can be categorized into several methods:
The enzymatic synthesis involves multiple enzymes such as ADP-glucose pyrophosphorylase and starch synthases, which work in concert to elongate the amylose chains. The process requires specific conditions, including temperature and pH, to optimize enzyme activity.
Amylose has a predominantly linear structure with occasional branching. It typically forms helical configurations due to hydrogen bonding between hydroxyl groups along the glucose chains.
Amylose undergoes various chemical reactions, including:
The iodine binding reaction is sensitive to the degree of polymerization and can be quantitatively analyzed using spectrophotometric methods . Hydrolysis can be monitored through changes in reducing sugar concentration.
The mechanism of action for amylose involves its role in energy storage and release in plants. Upon hydrolysis by enzymes during digestion, amylose releases glucose units that serve as an energy source for metabolic processes.
Research indicates that amylose's digestibility can vary based on its molecular weight and crystalline structure. Higher amylose content generally leads to slower digestion rates compared to amylopectin .
Studies have shown that the gelatinization properties of amylose can significantly influence food texture and stability during cooking processes .
Amylose has several applications across different fields:
Early 20th-century work by Meyer and Bernfeld posited starch as randomly branched polymers, but Nikuni and French’s cluster model (1940s–1950s) revealed amylopectin’s organized structure [9]. A paradigm shift occurred in 1985 when Hizukuri identified polymodal chain-length distributions in amylopectin, refining cluster theory [9]. The 1990 discovery of granule-bound starch synthase (GBSS) as the sole amylose-synthesizing enzyme revolutionized genetic studies [1] [5]. Arabidopsis thaliana research (2015) uncovered the Protein Targeting to Starch (PTST), which anchors GBSS to granules—mutants lacking either protein produce amylose-free starch [1] [5]. The controversial "building block-backbone" model (Bertoft, 2010s) challenged classical views by proposing amylopectin as a backbone with short glucan building blocks [9]. Commercialization followed scientific insights: BASF’s Amflora potato (2000s), genetically modified for <1% amylose, optimized industrial starch extraction [1].
Table 2: Key Milestones in Amylose Research
Year Range | Milestone | Scientific Impact |
---|---|---|
1940s–1950s | Cluster model development | Explained semi-crystalline starch organization |
1985 | Polymodal chain-length distribution analysis | Revealed amylopectin structural hierarchy |
1990 | GBSS gene identification | Confirmed amylose-specific synthase |
2015 | PTST protein discovery in Arabidopsis | Elucidated amylose granule targeting mechanism |
2010s | Building block-backbone model proposal | Challenged existing starch architecture models |
The high-amylose starch market, valued at $1.2 billion in 2024, is projected to reach $2.0 billion by 2033, driven by health and sustainability demands [3] [7]. Asia-Pacific dominates (34% market share) with innovations like China’s fermentation-enhanced starches and India’s National Food International Mission promoting traditional foods [10]. North America leads growth (CAGR 7.2%) through diabetic-friendly product reformulation, exemplified by Ingredion’s Homecraft quinoa flour [7] [10]. Research foci include:
Table 4: Global Market Projections for High-Amylose Starch (2025–2033)
Segment | 2025 Value (USD Billion) | 2033 Projection (USD Billion) | CAGR | Key Drivers |
---|---|---|---|---|
Food & Beverages | 0.48 | 0.92 | 8.5% | Diabetic snacks, clean-label thickeners |
Pharmaceuticals | 0.29 | 0.61 | 9.2% | Tablet binders, probiotic encapsulation |
Bioplastics | 0.18 | 0.41 | 10.1% | Sustainable packaging demand |
Textile Sizing | 0.12 | 0.22 | 7.3% | Eco-friendly fabric processing |
Total | 1.2 | 2.0 | 6.0% |
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